

# Preclinical Applications of 306-O12B Lipid Nanoparticles for In Vivo Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 306-O12B  |           |
| Cat. No.:            | B10829778 | Get Quote |

## **Application Notes**

The ionizable cationic lipidoid **306-O12B** has emerged as a potent vehicle for the targeted delivery of genetic payloads in preclinical research. Formulated into lipid nanoparticles (LNPs), **306-O12B** demonstrates a remarkable tropism for the liver, enabling efficient and specific delivery of messenger RNA (mRNA) to hepatocytes.[1][2][3] This characteristic makes it an ideal candidate for developing therapies for a range of metabolic and genetic diseases with hepatic involvement.

A primary application of **306-O12B** LNPs is in the field of in vivo genome editing utilizing the CRISPR-Cas9 system.[4] Preclinical studies have successfully demonstrated the co-delivery of Cas9 mRNA and a single-guide RNA (sgRNA) to hepatocytes, leading to targeted gene disruption.[1][5] This approach has been notably effective in targeting the Angiopoietin-like 3 (Angptl3) gene, a key regulator of lipid metabolism.[1][2][6] Disruption of Angptl3 in animal models has been shown to significantly reduce serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting the therapeutic potential of this strategy for managing dyslipidemia.[1][5]

The **306-O12B** LNP platform offers several advantages, including high encapsulation efficiency for mRNA, enhanced stability in circulation, and effective endosomal escape to release the mRNA cargo into the cytoplasm.[4] Its biodegradable nature, attributed to the incorporation of disulfide bonds, further enhances its safety profile for in vivo applications.[2][7] In comparative preclinical studies, **306-O12B** LNPs have demonstrated superior efficacy in mediating gene



editing and subsequent protein knockdown compared to the industry-standard MC-3 LNP formulation.[1][5] These attributes position **306-O12B** as a promising tool for the preclinical development of novel gene-editing-based therapies.

## **Data Presentation**

In Vivo Efficacy of 306-O12B LNP for Angptl3 Gene

**Editing (7 Days Post-Administration)** 

| Treatment<br>Group | Dose of<br>Total RNA<br>(mg/kg) | Median<br>Indel<br>Percentage<br>(%) | Serum ANGPTL3 Reduction (%) | Serum LDL-<br>C<br>Reduction<br>(%) | Serum TG<br>Reduction<br>(%) |
|--------------------|---------------------------------|--------------------------------------|-----------------------------|-------------------------------------|------------------------------|
| 306-O12B<br>LNP    | 3.0                             | 38.5                                 | 65.2                        | 56.8                                | 29.4                         |
| MC-3 LNP           | 3.0                             | 14.6                                 | 25.0                        | 15.7                                | 16.3                         |

Data compiled from a study in wild-type C57BL/6 mice.[1][5]

Long-Term In Vivo Efficacy of 306-O12B LNP for Angptl3

**Gene Editing (100 Days Post-Administration)** 

| Dose of Total<br>RNA (mg/kg) | Indel<br>Percentage in<br>Liver (%) | Serum ANGPTL3 Reduction (%) | Serum TG<br>Reduction (%) | Serum LDL-C<br>Reduction (%) |
|------------------------------|-------------------------------------|-----------------------------|---------------------------|------------------------------|
| 1.0                          | ~20                                 | ~50                         | ~25                       | ~40                          |
| 2.0                          | ~35                                 | ~60                         | ~30                       | ~50                          |
| 3.0                          | ~40                                 | ~65                         | ~30                       | ~55                          |

Approximate values are extrapolated from graphical data in a study in female C57BL/6 mice.[1] [6]

## Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: Mechanism of **306-O12B** LNP-mediated Angptl3 gene editing.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of 306-O12B LNPs.



# Experimental Protocols Formulation of 306-O12B Lipid Nanoparticles

This protocol details the formulation of **306-O12B** LNPs co-encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.

#### Materials:

- 306-O12B lipidoid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Cas9 mRNA
- sgRNA (e.g., targeting Angptl3)
- · Ethanol, molecular biology grade
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO)

#### Procedure:

- · Prepare Lipid Stock Solution:
  - Dissolve 306-O12B, DSPC, cholesterol, and DMG-PEG in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[1][6]



- The total lipid concentration should be prepared according to the microfluidic device manufacturer's recommendations (e.g., 12.5 mM).
- Prepare RNA Solution:
  - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The mass ratio of Cas9 mRNA to sgRNA can be varied (e.g., 1:1.2).[1]
- · Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid stock solution into the organic phase inlet and the RNA solution into the aqueous phase inlet.
  - Set the flow rate ratio of the aqueous to organic phase at 3:1.
  - Initiate the mixing process to allow for the self-assembly of LNPs.
- Dialysis and Concentration:
  - Collect the LNP formulation from the outlet.
  - Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer.
  - Concentrate the LNPs using a centrifugal filter device if necessary.
- Characterization:
  - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
  - Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
  - Store the formulated LNPs at 4°C until use.



### In Vivo Administration and Sample Collection

This protocol describes the intravenous administration of **306-O12B** LNPs to mice and subsequent sample collection for analysis.

#### Materials:

- Formulated 306-O12B LNPs
- C57BL/6 mice (female, 6-8 weeks old)
- Sterile PBS, pH 7.4
- Insulin syringes with 29G needles
- Blood collection tubes (e.g., serum separator tubes)
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue collection

#### Procedure:

- Animal Acclimatization:
  - Acclimatize mice to the housing conditions for at least one week prior to the experiment.
  - All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
- Dose Preparation:
  - Dilute the 306-O12B LNP stock solution with sterile PBS to the desired final concentration for injection. Doses can range from 1.0 to 3.0 mg/kg of total RNA.[1]
  - The final injection volume is typically 100 μL per mouse.
- Intravenous Injection:



- Restrain the mouse using an appropriate method.
- Administer a single dose of the LNP suspension via tail vein injection.
- Sample Collection:
  - At predetermined time points (e.g., 7 and 100 days post-injection), collect blood via submandibular or cardiac puncture under anesthesia.[1][6]
  - Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
  - Following blood collection, euthanize the mouse and perfuse with PBS.
  - Harvest the liver and other relevant tissues, snap-freeze in liquid nitrogen, and store at -80°C for further analysis.

## **Analysis of Gene Editing and Biomarkers**

This section outlines the key analytical methods to assess the in vivo efficacy of **306-O12B** LNP-mediated gene editing.

3.1. Quantification of Gene Editing by Next-Generation Sequencing (NGS)

#### Procedure:

- Genomic DNA Extraction: Extract genomic DNA from a portion of the frozen liver tissue using a commercial DNA extraction kit.
- PCR Amplification: Amplify the target region of the Angptl3 gene containing the sgRNA binding site using high-fidelity DNA polymerase.
- Library Preparation: Prepare the PCR amplicons for NGS according to the sequencing platform's protocol (e.g., Illumina).
- Sequencing and Analysis: Perform deep sequencing and analyze the data to quantify the percentage of insertions and deletions (indels) at the target site.



#### 3.2. Quantification of Serum ANGPTL3 Protein by ELISA

#### Procedure:

- Use a commercially available mouse ANGPTL3 ELISA kit.
- Prepare standards and serum samples according to the kit's instructions.
- Perform the ELISA following the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength and calculate the concentration of ANGPTL3 in the serum samples based on the standard curve.

#### 3.3. Measurement of Serum Lipids

#### Procedure:

- Use commercially available enzymatic assay kits for the quantification of total cholesterol,
   LDL-C, and triglycerides.
- Perform the assays on serum samples according to the manufacturer's protocols.
- Measure the absorbance and calculate the lipid concentrations.

#### 3.4. Assessment of Liver Toxicity

#### Procedure:

- Use commercially available assay kits to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.
- Perform the assays according to the manufacturer's instructions to assess potential liver toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Microfluidic synthesis of lipid nanoparticles Inside Therapeutics [insidetx.com]
- 2. ELISA Protocol [protocols.io]
- 3. ELISA Protocols | Thermo Fisher Scientific JP [thermofisher.com]
- 4. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A protocol for indel detection following CRISPR/Cas9 mutagenesis using high resolution melt analysis in the mosquito Aedes aegypti PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- To cite this document: BenchChem. [Preclinical Applications of 306-O12B Lipid Nanoparticles for In Vivo Genome Editing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829778#applications-of-306-o12b-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com